molecular formula C16H13N3O2 B2565230 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide CAS No. 946204-00-8

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

Cat. No. B2565230
CAS RN: 946204-00-8
M. Wt: 279.299
InChI Key: PCXHEVLAQUFUPG-UHFFFAOYSA-N
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Description

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as GW 468, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair pathways. As such, GW 468 has been studied extensively for its ability to sensitize cancer cells to radiation and chemotherapy, as well as its potential as a standalone therapy for cancer.

Scientific Research Applications

Antibacterial Activity and DNA-Gyrase Inhibition

A study investigated a series of quinolinecarboxylic acids for antibacterial activity and DNA-gyrase inhibition. This research highlighted the quantitative structure-activity relationships (QSAR) for antibacterial potency, showing strong dependence on certain molecular parameters. The cyclopropyl group emerged as significantly enhancing the quinolone's activity, presenting outstanding broad-spectrum activity both in vitro and in vivo compared to relevant standards (Domagala et al., 1988).

Polymorphic Modifications for Hypertension Treatment

Polymorphic modifications of a compound related to 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide with diuretic properties have been found to be effective as a new hypertension remedy. The study detailed the structural differences between two polymorphic forms, offering insights into their crystal packing and potential for enhanced drug formulation (Shishkina et al., 2018).

Anion and Neutral Guest Recognition

Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrated their strong binding to anions and neutral urea and amide guests. This study provided valuable information on the structural requirements for anion recognition and the potential application of these compounds in sensing technologies (Dorazco‐González et al., 2010).

Synthesis and Biological Evaluation of Pyridoquinolones

A series of pyridoquinolone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new compounds with potential therapeutic applications, highlighting the diverse biological activities of quinolinecarboxamide derivatives (Patel & Pathak, 2012).

Fluorescent Anion Sensing in Water

Studies on bisquinolinium pyridine-2,6-dicarboxamide receptors have shown their capacity for fluorescent anion sensing in water, emphasizing the role of hydrogen bonding and the preorganized rigid structure of the receptors. This research opens avenues for the development of new sensors for environmental and biological applications (Dorazco‐González et al., 2014).

ATM Kinase Inhibition for Cancer Therapy

The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase highlights the therapeutic potential of quinoline derivatives in cancer treatment. This research demonstrated efficacy in combination with DNA strand break-inducing agents in disease-relevant models, underscoring the importance of ATM kinase in cancer therapy strategies (Degorce et al., 2016).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXHEVLAQUFUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

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